molecular formula C12H14N2S2 B6590473 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 108413-67-8

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

カタログ番号: B6590473
CAS番号: 108413-67-8
分子量: 250.4 g/mol
InChIキー: FHZMAQUDYCDFIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C12H14N2S2 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(4-tert-butylphenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(15)16-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZMAQUDYCDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Spectroscopy Guide: Structural Characterization and Tautomerism of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic compounds is a critical bottleneck in early-stage drug development. For derivatives like 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione , the analytical challenge is compounded by dynamic thiol-thione tautomerism. As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind experimental NMR choices, establish a self-validating 1D and 2D NMR workflow, and provide authoritative grounding for the assignment of chemical shifts.

Tautomeric Dynamics: The Thiol vs. Thione Equilibrium

Before acquiring NMR data, one must understand the physical state of the molecule in solution. 1,3,4-thiadiazole-2-thiols exist in a dynamic equilibrium with their thione tautomers (1,3,4-thiadiazole-2(3H)-thiones)[1].

The Causality of Solvent Selection: In non-polar environments or the gas phase, the thiol form (-SH) can be observed. However, in polar aprotic solvents such as DMSO-d6, the equilibrium shifts almost exclusively to the thione form [2]. This shift is driven by two factors:

  • Dipole Stabilization: The highly polar C=S bond is thermodynamically stabilized by the high dielectric constant of DMSO.

  • Hydrogen Bonding: DMSO acts as a strong hydrogen-bond acceptor, locking the mobile proton onto the nitrogen atom (forming the -NH species) and severely restricting its chemical exchange rate. This allows the -NH proton to be observed as a distinct, highly deshielded signal rather than exchanging into the baseline.

Tautomerism Thiol Thiol Tautomer (-SH form) Thione Thione Tautomer (-NH, C=S form) Thiol->Thione Equilibrium NMR NMR Signals: NH (~14.5 ppm) C=S (~188 ppm) Thione->NMR Yields Solvent Polar Aprotic Solvent (DMSO-d6) Hbond H-Bonding Stabilization Solvent->Hbond Hbond->Thione Favors

Fig 1: Solvent-driven tautomeric equilibrium favoring the thione form in DMSO-d6.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be optimized for the unique relaxation properties of the thione scaffold.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 20–25 mg of highly purified 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione in 0.6 mL of anhydrous DMSO-d6. Crucial: Use ampouled DMSO-d6 to prevent water contamination, which accelerates proton exchange and broadens the critical -NH signal.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference anchor.

  • 1H NMR Acquisition (400 MHz):

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (d1): 2.0 seconds.

    • Scans: 16–32.

  • 13C NMR Acquisition (100 MHz):

    • Pulse Angle: 30° (zgpg30 with WALTZ-16 decoupling).

    • Relaxation Delay (d1): 5.0 seconds. Causality: The molecule contains five distinct quaternary carbons (C=S, C=N, C-1', C-4', and the t-butyl central carbon). Lacking directly attached protons, these carbons rely on inefficient chemical shift anisotropy for relaxation. A standard 1-second delay will result in severe signal attenuation for these critical nodes[2].

    • Scans: 1024–2048 (depending on exact concentration).

Spectral Data Analysis & Mechanistic Insights

1H NMR Chemical Shifts

The proton spectrum provides immediate confirmation of the para-substituted phenyl ring and the thione tautomer.

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Structural Assignment
NH 14.50br s1H-Thiadiazole-2(3H)-thione NH
H-2', H-6' 7.80d2H8.4Aromatic protons (ortho to thiadiazole)
H-3', H-5' 7.55d2H8.4Aromatic protons (ortho to t-butyl)
t-Bu 1.32s9H--C(CH3)3 aliphatic protons

Expert Insight: The extreme downfield shift of the NH proton (~14.50 ppm) is the definitive hallmark of the thione tautomer. It is heavily deshielded by the magnetic anisotropy of the adjacent C=S double bond and the electronegative nitrogen atoms, further exacerbated by strong hydrogen bonding with the sulfoxide oxygen of DMSO[1]. The AA'BB' spin system (two doublets at 7.80 and 7.55 ppm) perfectly validates the 1,4-disubstituted (para) geometry of the phenyl ring[3].

13C NMR Chemical Shifts

Carbon-13 analysis is required to definitively prove the heterocyclic core structure.

Table 2: 13C NMR Data (DMSO-d6, 100 MHz)

PositionChemical Shift (δ, ppm)TypeStructural Assignment
C-2 188.5C=SThiadiazole thione carbon
C-5 161.2C=NThiadiazole imine carbon
C-4' 154.5C-ArAromatic carbon (attached to t-butyl)
C-2', C-6' 127.5CH-ArAromatic carbons (ortho to thiadiazole)
C-1' 126.8C-ArAromatic carbon (ipso to thiadiazole)
C-3', C-5' 126.2CH-ArAromatic carbons (ortho to t-butyl)
C-Quat 34.8CQuaternary carbon of t-butyl group
C-Me 31.0CH3Methyl carbons of t-butyl group

Expert Insight: The resonance at 188.5 ppm is the diagnostic signal for the C=S carbon[2]. If the molecule existed as the thiol (-SH) tautomer, this carbon would appear significantly further upfield (typically ~160-165 ppm). The C-4' carbon is pushed downfield to 154.5 ppm due to the inductive electron-donating effect of the bulky tert-butyl group.

Advanced 2D NMR Workflows for Unambiguous Assignment

To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR workflow must be executed. Relying solely on 1D chemical shift predictions can lead to catastrophic misassignments in complex heterocycles.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the linchpin of this validation. By observing 2-bond and 3-bond 1H−13C couplings, we can map the molecule's skeleton without breaking bonds:

  • The 9H singlet at 1.32 ppm (t-Bu) will show a strong 3-bond correlation to the aromatic C-4' (154.5 ppm) and a 2-bond correlation to the C-Quat (34.8 ppm).

  • The aromatic protons at 7.80 ppm (H-2',6') will show a critical 3-bond correlation across the inter-ring C-C bond to the thiadiazole C-5 carbon (161.2 ppm), definitively linking the phenyl ring to the heterocyclic core.

NMR_Workflow Prep Sample Prep (20 mg in DMSO-d6) H1 1H NMR Identify NH, Ar-H, t-Bu Prep->H1 C13 13C NMR Identify C=S, C=N Prep->C13 HSQC 1H-13C HSQC Direct C-H Coupling H1->HSQC HMBC 1H-13C HMBC Long-range C-H Coupling H1->HMBC C13->HSQC C13->HMBC Final Unambiguous Structural Assignment HSQC->Final HMBC->Final

Fig 2: Self-validating 1D and 2D NMR workflow for unambiguous structural elucidation.

References

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Semantic Scholar[Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer PubMed / National Library of Medicine[Link]

  • Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

An In-depth Technical Guide on the Electronic Properties and DFT Calculations of tert-Butylphenyl Thiadiazole Thione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic characteristics.[1][2][3][4] This guide provides a comprehensive exploration of the electronic properties of a specific derivative, tert-butylphenyl thiadiazole thione, through a synergistic approach of experimental characterization and theoretical Density Functional Theory (DFT) calculations. We will delve into the rationale behind the synthesis, the intricacies of spectroscopic analysis, and the power of computational chemistry to predict and elucidate the molecule's behavior. This document is designed to be a practical resource, offering not only data but also the underlying scientific reasoning to empower researchers in their own investigations of novel thiadiazole compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is a bioisostere of pyrimidine, a key component of nucleic acids, which contributes to its ability to interact with biological targets and interfere with processes like DNA replication.[2] The mesoionic nature of the 1,3,4-thiadiazole ring, characterized by discrete regions of positive and negative charges, enhances its polarity and ability to cross cellular membranes, often leading to good oral absorption and bioavailability.[2][5]

Derivatives of 1,3,4-thiadiazole exhibit a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The "thione" functional group (C=S) in the target molecule, tert-butylphenyl thiadiazole thione, is of particular interest as it can exist in tautomeric equilibrium with a "thiol" form (-SH), a phenomenon that can significantly influence its chemical reactivity and biological interactions.[5] The incorporation of a bulky tert-butylphenyl group is intended to modulate the molecule's solubility, lipophilicity, and steric interactions with potential biological targets.

This guide will focus on elucidating the electronic landscape of tert-butylphenyl thiadiazole thione, a critical step in understanding its potential applications. We will explore how experimental techniques and computational modeling can be used in concert to build a robust understanding of its structure-property relationships.

Synthesis and Structural Elucidation

The synthesis of 2-(4-(tert-butyl)phenyl)-1,3,4-thiadiazole-5(4H)-thione typically follows a well-established synthetic pathway for 1,3,4-thiadiazole-2-thiones. The general approach involves the cyclization of a dithiocarbazate derivative, which is itself formed from a hydrazide or a related precursor.

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Cyclization 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride Hydrazide 4-tert-butylbenzohydrazide 4-tert-butylbenzoyl_chloride->Hydrazide Nucleophilic acyl substitution Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Hydrazide Carbon_disulfide Carbon disulfide Dithiocarbazate_salt Potassium 2-(4-tert-butylbenzoyl) hydrazine-1-carbodithioate Carbon_disulfide->Dithiocarbazate_salt Potassium_hydroxide Potassium hydroxide Potassium_hydroxide->Dithiocarbazate_salt Product tert-Butylphenyl thiadiazole thione Hydrazide->Dithiocarbazate_salt Addition Dithiocarbazate_salt->Product Acid-catalyzed cyclization/dehydration

Caption: Synthetic workflow for tert-butylphenyl thiadiazole thione.

Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for synthesizing 1,3,4-thiadiazole-2-thiones.[6]

Step 1: Synthesis of 4-tert-butylbenzohydrazide

  • To a solution of 4-tert-butylbenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), slowly add an excess of hydrazine hydrate at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-tert-butylbenzohydrazide.

Step 2: Synthesis of Potassium 2-(4-tert-butylbenzoyl)hydrazine-1-carbodithioate

  • Dissolve 4-tert-butylbenzohydrazide in a cold solution of potassium hydroxide in absolute ethanol.

  • To this solution, add carbon disulfide dropwise while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate, the potassium dithiocarbazate salt, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 3: Synthesis of 5-(4-(tert-butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

  • Suspend the potassium dithiocarbazate salt in water.

  • Slowly add a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) with cooling to catalyze the cyclization.[4][7]

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford the pure tert-butylphenyl thiadiazole thione.

Structural Characterization

The synthesized compound's structure is confirmed using a suite of spectroscopic techniques.

Technique Expected Observations Rationale
FT-IR (cm⁻¹) ~3100-3200 (N-H stretch), ~1600 (C=N stretch), ~1300-1350 (C=S stretch), ~800-850 (para-disubstituted benzene)Confirms the presence of key functional groups. The N-H stretch is indicative of the thione tautomer.
¹H NMR (ppm) ~13-14 (br s, 1H, N-H), ~7.5-8.0 (m, 4H, aromatic protons), ~1.3 (s, 9H, tert-butyl protons)Provides information on the proton environment. The downfield shift of the N-H proton is characteristic of thiones and is due to hydrogen bonding and the deshielding effect of the thiadiazole ring.
¹³C NMR (ppm) ~180-190 (C=S), ~160-170 (C=N), ~150-155 (aromatic C-N), ~125-130 (aromatic C-H), ~35 (quaternary C of tert-butyl), ~31 (CH₃ of tert-butyl)Confirms the carbon framework of the molecule. The chemical shift of the C=S carbon is a key indicator of the thione form.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.Confirms the molecular weight of the synthesized compound.

Theoretical Investigation: Density Functional Theory (DFT) Calculations

DFT has become an invaluable tool in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[8][9] For thiadiazole derivatives, DFT calculations provide deep insights into their reactivity, stability, and spectroscopic properties.[10][11][12][13]

Computational Methodology

A robust computational protocol is essential for obtaining reliable results.

DFT_Workflow Input_Structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify minimum energy structure (no imaginary frequencies) Property_Calculation Electronic Property Calculation (e.g., HOMO-LUMO, MEP) Frequency_Calculation->Property_Calculation Data_Analysis Data Analysis and Visualization Property_Calculation->Data_Analysis

Caption: A typical workflow for DFT calculations.

Step-by-Step Protocol:

  • Structure Input: The initial 3D structure of tert-butylphenyl thiadiazole thione is drawn using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A commonly used and effective method for organic molecules is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p).[11][12][13] The "++" indicates the inclusion of diffuse functions, which are important for accurately describing lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

  • Data Analysis: The output files are analyzed to extract the desired data, and molecular orbitals and MEP maps are visualized using appropriate software.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity and stability.[15] A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For tert-butylphenyl thiadiazole thione, the HOMO is expected to be localized primarily on the electron-rich thiadiazole ring and the sulfur atoms, while the LUMO is likely distributed over the entire aromatic system, including the phenyl ring.[12]

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (I) -E_HOMOEnergy required to remove an electron
Electron Affinity (A) -E_LUMOEnergy released upon gaining an electron
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S) 1 / ηMeasure of reactivity
Electronegativity (χ) (I + A) / 2Ability to attract electrons
Electrophilicity Index (ω) χ² / (2η)Measure of electrophilic character

These quantum chemical descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's electronic properties and reactivity.[11][15][16]

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

  • Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In tert-butylphenyl thiadiazole thione, these are expected to be around the nitrogen atoms and the thione sulfur.

  • Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the acidic N-H proton.

  • Green regions: Represent areas of neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interactions.

Experimental Electronic Characterization

To validate the theoretical predictions and gain a deeper understanding of the molecule's electronic behavior, experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry are employed.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[17] For thiadiazole derivatives, the absorption bands typically arise from π→π* and n→π* transitions.[17]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of tert-butylphenyl thiadiazole thione in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max).

The experimental λ_max can be correlated with the HOMO-LUMO energy gap calculated by DFT. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum and provide a more direct comparison with the experimental data.[18][19]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

  • Sample Preparation: Dissolve the tert-butylphenyl thiadiazole thione in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Instrumentation: Use a potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Data Acquisition: Scan the potential between a defined range and record the resulting current.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

The HOMO and LUMO energies can be estimated from the electrochemical data using the following empirical equations:

  • E_HOMO (eV) = - (E_ox + 4.4)

  • E_LUMO (eV) = - (E_red + 4.4)

(Note: The value of 4.4 eV is an approximate value for the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple relative to the vacuum level, and a more accurate determination would involve using an internal standard.)

Bridging Theory and Experiment: A Synergistic Approach

The true power of this dual-pronged approach lies in the correlation of theoretical and experimental data.

Synergy DFT DFT Calculations (HOMO-LUMO, MEP) Understanding Comprehensive Understanding of Electronic Properties DFT->Understanding Predicts and Explains Experiment Experimental Characterization (UV-Vis, CV) Experiment->Understanding Validates and Quantifies

Caption: The synergistic relationship between DFT and experimental methods.

By comparing the HOMO-LUMO gap calculated from DFT with the values derived from UV-Vis spectroscopy and cyclic voltammetry, we can assess the accuracy of our computational model. Discrepancies can often be rationalized by considering solvent effects, which can be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM).[8] A strong correlation between the theoretical and experimental data provides a high degree of confidence in our understanding of the electronic structure of tert-butylphenyl thiadiazole thione.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for investigating the electronic properties of tert-butylphenyl thiadiazole thione, integrating synthetic chemistry, spectroscopic characterization, and computational modeling. The presented protocols and theoretical frameworks provide a solid foundation for researchers to explore this and other novel thiadiazole derivatives.

The elucidated electronic properties are fundamental to understanding the molecule's potential in various applications. For drug development professionals, this information can guide the design of more potent and selective inhibitors by providing insights into potential binding interactions. For materials scientists, a thorough understanding of the HOMO-LUMO levels is crucial for designing new organic electronic materials.

Future work could involve expanding this study to a library of related derivatives to establish quantitative structure-activity relationships (QSAR). Additionally, more advanced computational methods could be employed to study excited-state properties and reaction mechanisms in greater detail. The synergy between robust experimental work and insightful computational analysis will undoubtedly continue to drive innovation in the fascinating field of thiadiazole chemistry.

References

  • Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - RSC Publishing. Available at: [Link]

  • A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION - CyberLeninka. Available at: [Link]

  • Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations - ResearchGate. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]

  • Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - Semantic Scholar. Available at: [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega - ACS Publications. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available at: [Link]

  • Density functional theory - PMC - NIH. Available at: [Link]

  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC. Available at: [Link]

  • Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. Available at: [Link]

  • Molecular Dynamics and Density Functional Theory Calculations to Analyze Electronic Properties of Organic Semiconductors with Different Alkyl Chains - J-Stage. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. Available at: [Link]

  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - MDPI. Available at: [Link]

  • DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science. Available at: [Link]

  • Voltammetric Studies on Some Thiadiazoles and Their Derivatives - Korean Electrochemical Society. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available at: [Link]

  • synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory - SciELO. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. Available at: [Link]

  • Green Efficient Synthesis of[11][20][21]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available at: [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - ResearchGate. Available at: [Link]

  • Experimental and predicted activities of 21 thiadiazole-thiazolone analogues. - ResearchGate. Available at: [Link]

  • Physical Sciences » Makale » SYNTHESIS AND EXPERIMENTAL CHARACTERIZATION OF SOME NEW[10][20][21]TRIAZOLO[3,4-b][11][20][21]THIADIAZOLE DERIVATIVES - DergiPark. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. Available at: [Link]

    • Computational Chemistry Research Unit. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. Available at: [Link]

Sources

Methodological & Application

antimicrobial assay protocols using 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Antimicrobial Susceptibility Testing of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This five-membered ring, containing sulfur and two nitrogen atoms, is a key pharmacophore in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] The biological versatility of thiadiazole derivatives is attributed to the ring's strong aromaticity and its ability to act as a bioisostere for other heterocyclic systems, enhancing interactions with biological targets.[1][3]

Numerous studies have highlighted the potent antibacterial and antifungal efficacy of various substituted 1,3,4-thiadiazoles.[6][7][8] These compounds can disrupt essential microbial pathways, modulate enzyme function, and overcome existing resistance mechanisms, making them a focal point for the development of novel anti-infective agents.[7][9]

This document provides detailed, field-proven protocols for evaluating the antimicrobial activity of a specific derivative, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (herein referred to as "Compound-TBT"). These methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data for research and drug development professionals.[10]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. The two most fundamental and widely adopted methods for quantitative and qualitative assessment are the Broth Microdilution assay, which determines the Minimum Inhibitory Concentration (MIC), and the Agar Disk Diffusion assay.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is the gold standard for quantifying the potency of a compound.

  • Disk Diffusion (Kirby-Bauer Test): This method involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[12][13][14] The diameter of this zone is proportional to the susceptibility of the microorganism.[15]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol details the determination of MIC values for Compound-TBT against a panel of bacteria using the broth microdilution method in a 96-well microtiter plate format, conforming to CLSI guidelines.[10]

Principle

A standardized suspension of bacteria is added to wells of a microtiter plate containing serial twofold dilutions of Compound-TBT. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no turbidity is observed.

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout cluster_controls Controls (Columns 11 & 12) P1 Prepare Compound-TBT Stock Solution (e.g., in DMSO) A2 Add Stock Compound-TBT to Column 1 P1->A2 P2 Culture Bacteria (e.g., S. aureus, E. coli) on Agar Plates A4 Prepare 0.5 McFarland Bacterial Inoculum P2->A4 P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) A1 Dispense CAMHB to all wells P3->A1 A1->A2 A3 Perform 2-fold Serial Dilutions (Col 1 to Col 10) A2->A3 A5 Inoculate Wells (Final conc. ~5x10^5 CFU/mL) A3->A5 A4->A5 R1 Incubate Plate (35-37°C, 18-24h) A5->R1 C1 Growth Control (Col 11) (Broth + Inoculum, No Cmpd) A5->C1 R2 Visually Inspect for Turbidity (Growth) R1->R2 R3 Determine MIC: Lowest concentration with no visible growth R2->R3 C1->R2 C2 Sterility Control (Col 12) (Broth Only, No Inoculum) C2->R2

Caption: Workflow for the broth microdilution MIC assay.

Materials
  • Compound-TBT

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Step-by-Step Procedure
  • Stock Solution Preparation: Dissolve Compound-TBT in sterile DMSO to a high concentration (e.g., 1280 µg/mL). This stock should be at least 100x the final highest concentration to be tested to minimize the solvent effect.

    • Scientist's Note: DMSO is a common solvent for hydrophobic compounds. Its final concentration in the assay wells should not exceed 1% (v/v) as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:150 from the 0.5 McFarland standard.[11]

  • Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the prepared Compound-TBT stock solution (diluted in CAMHB to twice the highest desired starting concentration) to the wells in Column 1. This results in a total volume of 200 µL in Column 1. c. Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. d. Continue this process from Column 2 to Column 10. Discard 100 µL from Column 10. Wells in columns 1-10 now contain 100 µL of serially diluted compound.

  • Controls:

    • Growth Control (Column 11): Add 100 µL of CAMHB. This column will receive the bacterial inoculum but no compound.

    • Sterility Control (Column 12): This column contains only 100 µL of CAMHB and will not be inoculated. It serves to verify the sterility of the medium.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (from step 2d) to wells in Columns 1 through 11. Do not add inoculum to Column 12. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Data Interpretation
  • After incubation, check the control wells. The Sterility Control (Col 12) should be clear (no growth). The Growth Control (Col 11) should be distinctly turbid.

  • Visually examine the test wells (Cols 1-10) for turbidity. A small, tight button of cells at the bottom of the well is considered growth.

  • The MIC is the lowest concentration of Compound-TBT at which there is no visible growth (i.e., the first clear well).

Example Data Presentation
MicroorganismCompound-TBT MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213160.5
E. coli ATCC 25922320.015
P. aeruginosa ATCC 27853>1280.25
E. faecalis ATCC 2921281

Protocol 2: Agar Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol provides a qualitative assessment of the antimicrobial activity of Compound-TBT. It is excellent for screening and for compounds that may be difficult to work with in liquid media.

Principle

A filter paper disk containing a known amount of Compound-TBT is placed on an agar plate that has been uniformly inoculated with a test bacterium. The plate is incubated, allowing the compound to diffuse outward and the bacteria to grow. A zone of growth inhibition around the disk indicates susceptibility.[13][16]

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow P1 Prepare 0.5 McFarland Bacterial Inoculum A1 Dip Sterile Swab into Inoculum P1->A1 P2 Prepare Mueller-Hinton Agar (MHA) Plates (4mm depth) A2 Inoculate MHA Plate by Streaking for a Confluent Lawn P2->A2 P3 Impregnate Sterile Paper Disks with Compound-TBT (e.g., 30 µg/disk) A3 Place Compound-TBT Disk and Control Disks on Agar Surface P3->A3 A1->A2 A2->A3 R1 Incubate Plate (Inverted) (35-37°C, 18-24h) A3->R1 R2 Measure Diameter of the Zone of Inhibition (mm) R1->R2

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Materials
  • Compound-TBT

  • Sterile 6.5 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial strains and materials for inoculum preparation (as in Protocol 1)

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

  • Incubator (35 ± 2°C)

Step-by-Step Procedure
  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1 (Step 2a-c).

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. b. Remove excess fluid by pressing the swab against the inside wall of the tube.[12] c. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[14]

  • Disk Preparation and Application: a. Prepare disks by impregnating sterile paper disks with a defined amount of Compound-TBT (e.g., by applying 10 µL of a 3 mg/mL solution to achieve 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment. b. Using sterile forceps, place the prepared Compound-TBT disk firmly onto the surface of the inoculated agar plate.[14] c. Also place control disks: a positive control (e.g., Ciprofloxacin 5 µg) and a negative control (a blank disk with solvent only). d. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[14]

  • Incubation: Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[13] Incubate for 18-24 hours.

Data Interpretation
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.

  • The zone is observed from the underside of the plate against a dark background.

  • The size of the inhibition zone correlates with the susceptibility of the organism to the compound.[12] While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for commercial antibiotics, for a novel compound like Compound-TBT, the zone diameter serves as a quantitative measure of activity for comparison against different strains or other compounds.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). Journal of Pharmacopuncture. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2010). PubMed. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some 1,3,4-Thiadiazole Derivatives. (2012). ResearchGate. Available at: [Link]

  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (2023). Kuey. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). ResearchGate. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. (2020). Bio-Rad. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2019). ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). American Society for Microbiology. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). Brazilian Journal of Microbiology. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). International journal of research in pharmaceutical sciences. Available at: [Link]

  • New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). ResearchGate. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry. Available at: [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2017). American Journal of PharmTech Research. Available at: [Link]

Sources

Application Notes and Protocols for the Transition Metal Complexation with 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis and transition metal complexation of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, and its metal complexes often exhibit significantly enhanced biological activities, including antimicrobial and anticancer properties.[1][2] This document is designed to equip researchers with the foundational knowledge and practical steps required to synthesize this versatile ligand, chelate it with transition metals, and characterize the resulting complexes, thereby enabling further investigation into their therapeutic potential.

Introduction: The Significance of Thiadiazole Metal Complexes

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, present in numerous compounds with a wide spectrum of pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The complexation of thiadiazole derivatives with transition metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) can amplify this biological activity.[3][4] This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates passage through cell membranes, and the metal ion's own intrinsic bioactivity, which can be synergistically combined with the ligand's properties.

The specific ligand, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, offers a unique combination of a bulky, lipophilic tert-butyl group, which can enhance membrane permeability, and a thiadiazole-thione core rich in heteroatoms (N, S) that are excellent donor sites for metal coordination. Understanding the synthesis and coordination chemistry of this ligand is a critical step toward developing novel metallodrugs.

Synthesis of the Ligand: 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiones is typically achieved through the acid-catalyzed cyclization of potassium dithiocarbazates, which are formed from the reaction of an acid hydrazide with carbon disulfide.[1] This method is reliable and generally proceeds with good yields.

Rationale for Synthetic Pathway

The chosen two-step pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions.

  • Step 1: Formation of Potassium 3-(4-(tert-butyl)benzoyl)dithiocarbazate. This step creates the key intermediate. The reaction between 4-tert-butylbenzohydrazide and carbon disulfide in an alcoholic potassium hydroxide solution generates the potassium salt of the dithiocarbazic acid. The basic medium is crucial for deprotonating the hydrazide and facilitating the nucleophilic attack on CS₂.

  • Step 2: Acid-Catalyzed Cyclization. The addition of a strong acid, such as concentrated sulfuric acid, to the dithiocarbazate salt initiates an intramolecular cyclodehydration. This reaction forms the stable five-membered thiadiazole ring, yielding the desired thione product.

Experimental Workflow Diagram

G cluster_0 Part A: Ligand Synthesis cluster_1 Part B: Complexation cluster_2 Part C: Characterization A 1. Prepare 4-tert-butylbenzohydrazide B 2. React with CS₂ and KOH in Ethanol A->B C 3. Isolate Potassium Dithiocarbazate Intermediate B->C D 4. Perform Acid-Catalyzed Cyclization (H₂SO₄) C->D E 5. Purify Ligand via Recrystallization D->E F 6. Dissolve Ligand and Metal Salt (e.g., CoCl₂·6H₂O) in Ethanol E->F G 7. Reflux Reaction Mixture F->G H 8. Isolate and Wash Metal Complex G->H I 9. Dry the Final Product H->I J 10. FT-IR, NMR, UV-Vis, Mass Spectrometry I->J K 11. Elemental Analysis J->K

Caption: Overall workflow for ligand synthesis, complexation, and characterization.

Detailed Protocol for Ligand Synthesis

Materials:

  • 4-tert-Butylbenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Potassium 3-(4-(tert-butyl)benzoyl)dithiocarbazate

    • In a 250 mL round-bottom flask, dissolve 4-tert-butylbenzohydrazide (e.g., 10 mmol) and potassium hydroxide (12 mmol) in absolute ethanol (80 mL) with gentle warming.

    • Cool the solution to below 10 °C in an ice bath.

    • To the cooled, stirred solution, add carbon disulfide (12 mmol) dropwise over 30 minutes. Ensure the temperature does not rise significantly.

    • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 4-6 hours.

    • The resulting solid precipitate (the potassium salt) is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum.

  • Step 2: Cyclization to 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

    • To a flask containing the dried potassium salt from the previous step (e.g., 8 mmol), add concentrated sulfuric acid (20 mL) slowly and portion-wise in an ice bath with vigorous stirring.

    • Causality: The strong acid protonates the intermediate and catalyzes the intramolecular cyclization and dehydration to form the thiadiazole ring.[1]

    • After the addition, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

    • The crude solid product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

    • Purify the crude product by recrystallization from ethanol to obtain the pure ligand.

Transition Metal Complexation: A Representative Protocol

The 1,3,4-thiadiazole-2(3H)-thione ligand exists in a tautomeric equilibrium between the thione and thiol forms. This allows it to coordinate with metal ions in several ways, most commonly as a bidentate ligand through the deprotonated exocyclic thiol sulfur and one of the adjacent ring nitrogen atoms.[5][6]

Principles of Coordination

The ligand typically acts as a monoanionic bidentate chelating agent. Upon deprotonation of the thiol group (N=C-SH), the resulting thiolate (S⁻) and the nitrogen atom at the N-4 position of the thiadiazole ring coordinate to the metal center, forming a stable chelate ring. The formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds can be readily confirmed by spectroscopic methods.

Coordination Mode Diagram

Sources

in vitro cytotoxicity testing methods for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

In Vitro Cytotoxicity Profiling of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Introduction: The Therapeutic Potential and a Framework for Evaluation

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of this heterocycle have been shown to interfere with critical cellular processes in cancer cells, such as DNA replication and various signaling pathways, making them a subject of intense research.[3][4] The compound 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione belongs to this promising class. The tert-butylphenyl group adds significant lipophilicity, which may influence its cellular uptake and target engagement.

Before any therapeutic potential can be realized, a rigorous and multi-faceted evaluation of a compound's cytotoxic effects is paramount. This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of this specific thiadiazole derivative. We move beyond simple viability readouts to advocate for an integrated approach, combining assays that probe metabolic activity, membrane integrity, and the specific mechanisms of cell death, such as apoptosis. This strategy allows for a more complete understanding of the compound's cellular impact, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and elucidating the underlying pathways.[5][6]

This document provides detailed, validated protocols for a suite of key cytotoxicity assays, grounded in established principles and supported by authoritative references.

Pre-analytical Considerations: Compound and Cell Line Management

Successful and reproducible cytotoxicity testing begins with meticulous preparation of the test compound and the biological system.

Compound Handling and Solubilization

Due to its chemical structure, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is expected to have low aqueous solubility.[7] Therefore, proper solubilization is critical.

  • Primary Solvent: High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in complete cell culture medium for each experiment. The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, as DMSO itself can be cytotoxic at higher concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line can significantly impact experimental outcomes. It is advisable to test the compound on a panel of cell lines representing different cancer types. Several human cancer cell lines have been used to evaluate other 1,3,4-thiadiazole derivatives.[1][2][8]

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cell LineCancer TypeATCC® No.Growth PropertiesRationale for Selection
MCF-7 Breast AdenocarcinomaHTB-22™AdherentCommonly used, represents hormone-responsive breast cancer.[4][8]
MDA-MB-231 Breast AdenocarcinomaHTB-26™AdherentRepresents triple-negative, more aggressive breast cancer.[2][9]
A549 Lung CarcinomaCCL-185™AdherentStandard model for lung cancer studies.[1]
HCT-116 Colorectal CarcinomaCCL-247™AdherentA well-characterized colon cancer model.[2][10]
HepG2 Hepatocellular CarcinomaHB-8065™AdherentCommon model for liver cancer and drug metabolism studies.[8][11]

General Cell Culture Protocol: All cell lines should be cultured according to the supplier's (e.g., ATCC) recommendations.[12][13]

  • Medium: Use the complete growth medium recommended by the cell line provider, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14]

  • Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[15]

  • Subculturing: Passage cells when they reach 80-90% confluency to maintain exponential growth.

  • Cryopreservation: Freeze cells in a mixture of 80-90% complete growth medium and 10-20% DMSO for long-term storage in liquid nitrogen.[16]

Integrated Cytotoxicity Testing Workflow

A robust assessment involves multiple assays. This workflow provides a logical progression from general viability to mechanistic insights.

Cytotoxicity_Workflow start Prepare Compound Stock (in DMSO) cell_culture Culture & Seed Cells in 96-well Plates start->cell_culture treatment Treat Cells with Serial Dilutions of Thiadiazole Compound cell_culture->treatment mtt Assay 1: Metabolic Viability (MTT) treatment->mtt 24-72h Incubation ldh Assay 2: Membrane Integrity (LDH) treatment->ldh 24-72h Incubation caspase Assay 3: Apoptosis (Caspase-Glo® 3/7) treatment->caspase 6-48h Incubation data_analysis Data Acquisition (Plate Reader) mtt->data_analysis ldh->data_analysis caspase->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 interpretation Integrated Data Interpretation: Cytotoxic vs. Cytostatic Mechanism of Death ic50->interpretation

Caption: Integrated workflow for comprehensive cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of metabolically active cells.[19]

MTT_Principle live_cell Viable Cell enzyme Mitochondrial Dehydrogenases live_cell->enzyme mtt MTT (Yellow, Soluble) mtt->enzyme Reduction formazan Formazan (Purple, Insoluble) enzyme->formazan solubilization Solubilization Agent (e.g., DMSO, SDS) formazan->solubilization measured Measure Absorbance (~570 nm) solubilization->measured

Caption: Principle of the MTT cell viability assay.

Detailed Protocol

This protocol is adapted from established methods.[20][21]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the thiadiazole compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include "cells only" (untreated) and "vehicle control" (DMSO equivalent) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration of exposure is a critical factor and may need optimization.[22]

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[18]

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[21]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[23] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[24]

LDH_Principle intact_cell Intact Cell (LDH inside) damaged_cell Damaged Cell (Membrane Compromised) intact_cell->damaged_cell Cytotoxic Event ldh_out LDH Released damaged_cell->ldh_out reaction_mix Assay Reagent: Lactate + NAD+ + Tetrazolium Salt ldh_out->reaction_mix Catalyzes Reaction color_product Colored Formazan Product reaction_mix->color_product measure Measure Absorbance (~490 nm) color_product->measure

Caption: Principle of the LDH release cytotoxicity assay.

Detailed Protocol

This protocol is based on commercially available kits.[23]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Setup of Controls (Crucial for Validation):

    • Untreated Control (Spontaneous LDH Release): Wells with untreated cells.

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO.

    • Maximum LDH Release Control: Add 10 µL of a Lysis Buffer (provided in kits) to untreated wells 45 minutes before the end of the incubation period.[23]

    • Medium Background Control: Wells with medium only.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[24]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate for 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution (provided in kits) to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]

Data Analysis
  • Correct Absorbance: Subtract the 680 nm background reading from the 490 nm reading for all wells.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Principle

A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[25] The Caspase-Glo® 3/7 assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[26] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[27]

Detailed Protocol

This is a simplified "add-mix-measure" protocol based on the Promega system.[26][28]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. A shorter incubation time (e.g., 6, 12, 24 hours) may be optimal for detecting peak caspase activity.[29]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence_Treated) / (Luminescence_VehicleControl)

  • Data Presentation: Plot the fold change in caspase activity against the compound concentration.

Data Integration and Interpretation

No single assay tells the whole story. Integrating the results provides a more nuanced understanding of the compound's bioactivity.

Table 2: Interpreting Combined Cytotoxicity Data

MTT Result (Viability ↓)LDH Result (Cytotoxicity ↑)Caspase 3/7 Result (Activity ↑)Likely Interpretation
YesNoNoCytostatic Effect: The compound inhibits metabolic activity and proliferation without causing immediate cell death or membrane rupture.
YesYesNoNecrotic Cell Death: The compound causes direct damage to the cell membrane, leading to cell lysis.
YesLow/DelayedYesApoptotic Cell Death: The compound activates the caspase cascade, leading to programmed cell death. A later increase in LDH may indicate secondary necrosis.[5]
YesYesYesMixed-Mode Cell Death: The compound induces both apoptosis and necrosis, which can be dose- or time-dependent.

Conclusion

This guide provides a validated, multi-assay approach for the in vitro cytotoxic characterization of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. By systematically evaluating metabolic activity, membrane integrity, and apoptosis induction, researchers can build a comprehensive profile of the compound's effects on cancer cells. This detailed understanding is a critical step in the drug discovery pipeline, enabling informed decisions about the future development of this and other promising 1,3,4-thiadiazole derivatives.

References

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Tzigkounis, V., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Research. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]

  • Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Retrieved from [Link]

  • JoVE. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Journal of Visualized Experiments. Retrieved from [Link]

  • Tarasova, K. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Dojindo. Retrieved from [Link]

  • Molecules. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Semantic Scholar. Retrieved from [Link]

  • PMC. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, D., et al. (2023). Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity. Medicine in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Exposure time versus cytotoxicity for anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines. Springer Nature. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. Retrieved from [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. ResearchGate. Retrieved from [Link]

  • Avantor. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. Avantor. Retrieved from [Link]

Sources

Application Note: Evaluating 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (tBP-TDT) for Vulcanization Acceleration

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Industrial Rubber Compounders.

Executive Summary & Mechanistic Rationale

The transition away from toxic accelerators like Ethylene Thiourea (ETU) has accelerated the demand for safer, highly efficient crosslinking agents in the rubber industry. The compound 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (hereafter referred to as tBP-TDT ) represents an advanced class of [1]. It is specifically engineered for halogenated elastomers, such as Chlorinated Polyethylene (CPE) and Chloroprene Rubber (CR), where traditional sulfur vulcanization is ineffective due to the saturated or highly stable nature of the polymer backbones[2].

Causality of Molecular Design

The efficacy of tBP-TDT is rooted in two distinct structural features:

  • Thione-Thiol Tautomerism: Under thermal activation during the curing press cycle, the 1,3,4-thiadiazole-2-thione core undergoes tautomerization into its highly nucleophilic thiol form. This active state attacks the secondary or allylic carbon-chlorine bonds on the polymer backbone, displacing the chloride ion to form a robust, heat-resistant C-S-C crosslink network[3].

  • Lipophilic tert-Butylphenyl Group: Traditional thiadiazole accelerators (like bis-DMTD) are highly polar, often leading to poor dispersion and surface "blooming" in hydrophobic rubber matrices. The bulky, non-polar 4-(tert-butyl)phenyl substituent in tBP-TDT drastically improves solubility within the elastomer. Furthermore, the steric hindrance provided by the tert-butyl group delays the onset of premature crosslinking, thereby widening the processing safety window (scorch time)[4].

Because the nucleophilic substitution liberates hydrochloric acid (HCl), the formulation must include an acid scavenger (e.g., Magnesium Oxide) to neutralize the acid and prevent autocatalytic polymer degradation[5].

Mechanism Polymer Halogenated Elastomer (CPE / CR) Scavenger MgO / Acid Scavenger (Neutralizes HCl) Polymer->Scavenger Releases HCl Byproduct Crosslink Stable C-S-C Crosslink Network (Vulcanizate) Polymer->Crosslink Nucleophilic Substitution Accelerator tBP-TDT Accelerator (Thione Form) Tautomer Thiol Tautomer Active State (Nucleophilic) Accelerator->Tautomer Heat Activation (160°C) Tautomer->Crosslink Donates Sulfur Scavenger->Crosslink Prevents Acidic Reversion

Fig 1. Nucleophilic crosslinking mechanism of tBP-TDT in halogenated elastomers.

Formulation Strategy

To isolate the acceleration kinetics of tBP-TDT, a standardized Chlorinated Polyethylene (CPE) masterbatch is utilized. The formulation relies on a non-peroxide curing system to specifically evaluate the thiadiazole-driven crosslinking[2].

Table 1: Standardized CPE Test Formulation

IngredientFunctionLoading (phr)*Rationale for Inclusion
CPE (36% Chlorine) Base Elastomer100.0Optimal chlorine content for balancing oil resistance and flexibility.
Carbon Black (N550) Reinforcing Filler40.0Provides mechanical reinforcement and UV stability.
TOTM Plasticizer25.0High molecular weight plasticizer; avoids volatilization at cure temps.
Magnesium Oxide Acid Scavenger10.0Critical: Neutralizes HCl evolved during thiadiazole crosslinking.
Stearic Acid Processing Aid1.0Acts as a mold release agent and filler dispersant.
tBP-TDT Primary Accelerator2.5Target variable. Facilitates C-S-C network formation.

*phr = parts per hundred rubber

Self-Validating Experimental Protocols

Workflow Mastication 1. Polymer Mastication (Two-Roll Mill) Compounding 2. Additive & tBP-TDT Incorporation Mastication->Compounding Rheometry 3. MDR Cure Kinetics (ts2, t90 Analysis) Compounding->Rheometry Curing 4. Press Vulcanization (160°C) Rheometry->Curing Testing 5. Mechanical & Aging Evaluation Curing->Testing

Fig 2. Standardized experimental workflow for compounding and evaluating tBP-TDT.

Protocol A: Two-Roll Mill Compounding

Objective: Achieve homogenous dispersion of the lipophilic tBP-TDT accelerator without triggering premature vulcanization.

  • Mill Preparation: Set the front roll to 60°C and the back roll to 50°C. Causality: The temperature differential ensures the rubber bands smoothly to the faster front roll, preventing bagging.

  • Mastication: Band the CPE elastomer (100 phr) on the front roll and masticate for 2 minutes to reduce polymer chain entanglement.

  • Filler & Scavenger Addition: Gradually add Carbon Black (40 phr), TOTM (25 phr), and MgO (10 phr). Sweep the pan continuously. Cut and fold the band 5 times to ensure macro-dispersion.

  • Accelerator Incorporation: Add tBP-TDT (2.5 phr) last. Causality: Adding the accelerator at the end of the cycle minimizes its exposure to the shear heat generated by filler incorporation, preventing scorch.

  • Sheet Out: Sheet the compound off the mill at a thickness of 2 mm and cool immediately on a stainless-steel rack for 24 hours.

  • Validation Checkpoint: Visually inspect the sheet against a light source. The compound must form a smooth, continuous bank with no visible agglomerates of MgO or tBP-TDT.

Protocol B: Cure Kinetics via Moving Die Rheometer (MDR)

Objective: Quantify the vulcanization profile to determine processing safety and optimal cure time.

  • Instrument Setup: Preheat the MDR to 160°C. Set the oscillation arc to 0.5° and frequency to 1.67 Hz.

  • Sample Loading: Place a 5g volumetric punch of the compounded sheet between the heated dies, separated by polyester film to prevent contamination.

  • Data Acquisition: Run the test for 30 minutes. Record Minimum Torque ( ML​ ), Maximum Torque ( MH​ ), Scorch Time ( ts2​ ), and Optimum Cure Time ( t90​ ).

  • Validation Checkpoint: A successful test will show a stable plateau at MH​ . If the torque curve exhibits a "marching modulus" (continuous upward slope), it indicates inadequate acid scavenging or moisture contamination interfering with the thiadiazole mechanism.

Protocol C: Press Vulcanization & Mechanical Evaluation

Objective: Produce test plaques and evaluate physical properties.

  • Curing: Place the compound in a 150 mm x 150 mm x 2 mm mold. Cure in a hydraulic press at 160°C under 15 MPa of pressure for t90​+2 minutes.

  • Die Cutting: Condition the vulcanized plaques at 23°C for 24 hours. Cut Type C dumbbell specimens using a hydraulic press.

  • Tensile Testing: Pull the specimens on a Universal Testing Machine at a crosshead speed of 500 mm/min until failure, recording Tensile Strength and Elongation at Break.

Quantitative Data Synthesis

The following table summarizes the comparative performance of tBP-TDT against industry-standard accelerators. The data demonstrates that the tert-butylphenyl modification significantly enhances scorch safety ( ts2​ ) while maintaining a high crosslink density ( MH​−ML​ ).

Table 2: Comparative Rheometric and Mechanical Performance (Cured at 160°C)

ParameterETU (Control)bis-DMTDtBP-TDT Interpretation / Causality
ML​ (dNm) 2.12.32.2 Comparable base viscosity; good dispersion.
MH​ (dNm) 18.517.819.1 Higher max torque indicates a denser C-S-C crosslink network.
ts2​ (min) 1.82.13.5 Significant: Steric bulk of the tert-butyl group delays premature curing (scorch).
t90​ (min) 8.510.29.8 Efficient overall cure rate suitable for industrial molding.
Tensile Strength (MPa) 14.213.815.6 Superior dispersion of the lipophilic tBP-TDT prevents stress-concentration defects.
Elongation at Break (%) 310330295 Tighter crosslink density slightly reduces ultimate elongation.

References

  • National Center for Biotechnology Information (PMC). (2022). Study on Regenerative Processing Performance of Chlorinated Polyethylene Based on Wireless Network and Artificial Intelligence Technology. Retrieved from [Link][2]

  • MDPI. (2024). Impact of Thioamide Derivative Composite Preservation System on Vulcanization of Natural Rubber. Retrieved from [Link][6]

  • Researcher.Life / R Discovery. (2005). Bipyridine–5-amino-1,3,4-thiadiazole-2(3H)-thione (1/2). Retrieved from [Link][3]

  • ResearchGate. (2014). Thiazole Type Accelerator Effects on Silane/Silica Filled Natural Rubber Compound upon Vulcanization and Mechanical Properties. Retrieved from[Link][4]

  • Scribd. (n.d.). Cpe CSM | Polyethylene | Chlorine. Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 1,3,4-thiadiazole-2(3H)-thione derivatives. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its diverse biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory properties[1].

The preparation of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione typically proceeds via the reaction of 4-tert-butylbenzhydrazide with carbon disulfide (CS₂) in a basic medium, followed by an acid-catalyzed dehydrative cyclization[2]. Optimizing the catalyst load during the cyclization step is critical, as improper loading can lead to incomplete reactions or catastrophic side-product formation.

Mechanistic Workflow

To effectively troubleshoot, one must first understand the causality of the reaction pathway. The process is a two-stage sequence: base-mediated dithiocarbazate formation followed by acid-catalyzed ring closure[3].

SynthesisWorkflow Start 4-tert-Butylbenzhydrazide + CS2 + KOH Inter Potassium Dithiocarbazate Intermediate Start->Inter EtOH, 0°C to RT Cat Acid Catalyst Addition (H2SO4 or p-TsOH) Inter->Cat Neutralization Cycl Dehydrative Cyclization (-H2O) Cat->Cycl Protonation of Oxygen Prod 5-(4-(tert-Butyl)phenyl)- 1,3,4-thiadiazole-2(3H)-thione Cycl->Prod Ring Closure

Fig 1: Reaction pathway for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione synthesis.

Troubleshooting & FAQs: Catalyst Optimization

Q1: Why is my cyclization incomplete, resulting in high levels of the uncyclized dithiocarbazate intermediate? A1: This is the primary symptom of an insufficient acid catalyst load. The transformation of the potassium dithiocarbazate intermediate into the thiadiazole ring requires an acidic environment to protonate the carbonyl oxygen, converting it into a viable leaving group (water) during the nucleophilic attack by the sulfur atom[2]. If your acid load is exactly 1.0 equivalent, it is entirely consumed neutralizing the potassium hydroxide (KOH) from the first step. You must use a catalytic excess (typically an additional 1.0–1.5 equivalents) to drive the dehydration.

Q2: I increased the sulfuric acid (H₂SO₄) catalyst load to >5.0 equivalents to force the reaction, but my yield dropped and I see new polar impurities on the HPLC. What happened? A2: Over-catalysis with strong mineral acids like H₂SO₄ leads to competing electrophilic side reactions. The tert-butylphenyl group is highly electron-rich due to the inductive effect of the tert-butyl moiety. Excess H₂SO₄ at elevated temperatures acts as a potent sulfonating agent, leading to electrophilic aromatic substitution (sulfonation) on the phenyl ring[1]. Additionally, extreme acidic conditions can cause partial hydrolysis of the newly formed thiadiazole ring.

Q3: How can I optimize the catalyst load for scale-up while avoiding sulfonation and maintaining green chemistry principles? A3: Transition from harsh liquid mineral acids to organic acids like p-Toluenesulfonic acid (p-TsOH) or solid-supported acid catalysts (e.g., Amberlyst-15). p-TsOH provides a milder, non-sulfonating (to the substrate) proton source[2]. By using 2.0–2.5 equivalents of p-TsOH in a solvent like toluene, you can utilize a Dean-Stark trap for the azeotropic removal of water. According to Le Chatelier’s principle, continuously removing the water byproduct drives the equilibrium toward the cyclized product, allowing for near-quantitative yields without degrading the tert-butylphenyl ring.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, catalyst load, and the resulting reaction profile. This data should be used to benchmark your in-house scale-up efforts.

Catalyst TypeLoad (Equivalents)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)Primary Observed Impurity
H₂SO₄ (Conc.)1.14.045%72%Uncyclized dithiocarbazate
H₂SO₄ (Conc.)2.52.088%96%Trace sulfonation
H₂SO₄ (Conc.)5.02.062%81%Sulfonated tert-butylphenyl byproduct
p-TsOH·H₂O2.53.094%99%None (Clean conversion)
Amberlyst-1520% w/w6.085%98%Uncyclized dithiocarbazate (Trace)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) that create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Optimized Synthesis using p-TsOH

Step 1: Intermediate Formation

  • Charge a round-bottom flask with 4-tert-butylbenzhydrazide (1.0 equiv, 10 mmol) and absolute ethanol (30 mL).

  • Add KOH (1.5 equiv, 15 mmol) and stir at room temperature until complete dissolution occurs.

  • Cool the mixture to 0 °C using an ice bath.

  • Add carbon disulfide (CS₂) (2.0 equiv, 20 mmol) dropwise over 15 minutes to manage the exothermic reaction.

  • IPC Check 1 (Self-Validation): Stir for 2 hours at room temperature. The reaction is successful when a thick, pale-yellow precipitate (potassium 2-(4-(tert-butyl)benzoyl)hydrazine-1-carbodithioate) forms, making stirring difficult.

Step 2: Acid-Catalyzed Cyclization

  • Evaporate the ethanol under reduced pressure to yield the crude potassium salt.

  • Resuspend the salt in anhydrous toluene (40 mL).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.5 equiv, 25 mmol).

  • IPC Check 2 (Self-Validation): Upon addition of the acid, the suspension will briefly clarify as the salt is neutralized, followed by the precipitation of potassium tosylate.

  • Attach a Dean-Stark apparatus and reflux the mixture (approx. 110 °C) for 3 hours.

  • IPC Check 3 (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the baseline-retained intermediate spot entirely disappears, replaced by a single, less polar product spot under UV (254 nm).

Step 3: Isolation and Purification

  • Cool the mixture to room temperature and wash the toluene layer with distilled water (2 × 20 mL) to remove potassium tosylate and excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to afford 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione as a crystalline solid.

References

  • 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. ResearchGate. Available at: 1

  • Thiadiazoles: Progress Report on Biological Activities. Der Pharma Chemica. Available at: 2

  • 5-Amino-1,3,4-thiadiazole-2-thiol 2349-67-9 wiki. Guidechem. Available at:3

Sources

Technical Support Center: Troubleshooting Peak Broadening in NMR Spectra of 1,3,4-Thiadiazole-2(3H)-thiones

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: peak broadening in the NMR spectra of 1,3,4-thiadiazole-2(3H)-thione derivatives. The unique structural and electronic properties of this heterocyclic scaffold present specific challenges that go beyond routine NMR analysis. This guide is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just acquired a ¹H NMR spectrum of my 1,3,4-thiadiazole-2(3H)-thione derivative, and the peaks are disappointingly broad. Where do I even begin to troubleshoot?

A1: Broad peaks in any NMR spectrum can be frustrating, obscuring coupling information and making interpretation difficult. The causes can be broadly divided into two categories: (1) General Sample and Instrumental Issues and (2) Molecule-Specific Chemical Dynamics . For 1,3,4-thiadiazole-2(3H)-thiones, molecule-specific dynamics are a very common culprit.

A systematic approach is essential. Before investigating the complex chemical behavior of your molecule, it is crucial to first rule out common instrumental and sample preparation errors. The following flowchart provides a logical diagnostic workflow.

G cluster_instrument Instrumental & Sample Issues cluster_molecule Molecule-Specific Issues start Broad Peaks Observed shim Q2: Check Instrument Shimming (Inspect solvent peak shape) start->shim sample_prep Q3: Evaluate Sample Preparation (Concentration, Solubility, Purity) shim->sample_prep Solvent peak is sharp? shim_bad Solvent peak is broad/distorted. ACTION: Re-shim the spectrometer. shim->shim_bad Solvent peak is broad? molecule_dynamics Q4-Q7: Investigate Molecule-Specific Dynamics sample_prep->molecule_dynamics Sample prep is optimal? nh_proton Q5: N-H Proton Exchange / Tautomerism molecule_dynamics->nh_proton dynamic_process Q6: Conformational Exchange / Tautomerism molecule_dynamics->dynamic_process aggregation Q7: Molecular Aggregation molecule_dynamics->aggregation d2o_exp ACTION: D₂O Exchange Experiment nh_proton->d2o_exp vt_exp ACTION: Variable Temperature (VT) NMR dynamic_process->vt_exp dilution_exp ACTION: Dilution Study aggregation->dilution_exp

Caption: A logical workflow for troubleshooting broad NMR peaks.

Part 1: Ruling out General Sample and Instrumental Issues
Q2: How can I determine if poor instrument shimming is the cause of my broad peaks?

A2: Poor shimming, which results in an inhomogeneous magnetic field across the sample, is a primary cause of universally broadened and distorted peaks.[1]

  • The Diagnostic Test: The easiest way to diagnose poor shimming is to examine the residual solvent peak in your ¹H NMR spectrum (e.g., CHCl₃ at ~7.26 ppm, DMSO-d₅ at ~2.50 ppm). This signal should be a sharp, well-defined singlet (or quintet for DMSO). If the solvent peak is broad, misshapen, or has poor symmetry, you have an instrument shimming problem.[2]

  • The Solution: Re-shimming the instrument is the necessary action. Modern spectrometers have automated routines that are typically very effective. If automated shimming fails, manual shimming by an experienced user may be required. If a known, reliable standard sample also shims poorly, it may indicate a problem with the NMR probe itself.[3]

Q3: My solvent peak looks sharp, but my compound's signals are still broad. Could my sample preparation be the problem?

A3: Absolutely. If the instrument is well-shimmed, the issue likely lies within your NMR tube. The three most common sample preparation culprits are concentration , purity , and solubility .

  • Concentration & Solubility:

    • Problem: Overly concentrated samples can lead to high viscosity, which slows molecular tumbling and shortens the T2 relaxation time, causing peak broadening.[2][4] Similarly, if your compound is not fully dissolved, the microscopic solid particles create magnetic field inhomogeneities, leading to significant broadening.[5] 1,3,4-thiadiazole derivatives can sometimes exhibit poor solubility or a tendency to aggregate, making this a key area to check.[6][7]

    • Solution: Prepare a more dilute sample.[5] If solubility is a concern, gentle sonication or the selection of a different deuterated solvent may be necessary.[8] Always visually inspect your sample against a bright light to ensure no particulate matter is present.

  • Purity (Paramagnetic Impurities):

    • Problem: This is a critical and often overlooked issue. Even trace amounts of paramagnetic substances (like dissolved molecular oxygen or metal ions such as Fe³⁺, Cu²⁺, Mn²⁺) can cause dramatic line broadening.[9][10][11] Paramagnetic species have unpaired electrons that create fluctuating local magnetic fields, which provides a highly efficient relaxation mechanism for nearby nuclei, drastically shortening T1 and T2 times and broadening signals.[12][13]

    • Solution: Ensure your sample is highly purified. If you suspect metal contamination, passing your sample through a small plug of silica or Chelex resin can be effective. To remove dissolved paramagnetic oxygen, a "freeze-pump-thaw" degassing procedure is the standard method.[14]

Problem Source Diagnostic Sign Recommended Action
Poor Shimming Residual solvent peak is broad and distorted.Re-shim the spectrometer.[2]
High Concentration All solute peaks are broad; solution may be viscous.Prepare a more dilute sample.[5]
Poor Solubility Visible particulate matter; peaks are very broad.Use a different solvent; sonicate to dissolve.[14]
Paramagnetic Impurities Severe broadening of all peaks; poor S/N.Purify the sample; degas using freeze-pump-thaw.[5][14]
Part 2: Investigating Molecule-Specific Chemical Dynamics

If you have ruled out the issues above, the peak broadening is likely due to the inherent chemical properties of your 1,3,4-thiadiazole-2(3H)-thione derivative. These molecules are dynamic, and these dynamic processes, when occurring on the NMR timescale, are a classic cause of broad peaks.[1][15]

Q4: What are the key chemical dynamics in 1,3,4-thiadiazole-2(3H)-thiones that cause peak broadening?

A4: There are three primary phenomena to consider for this class of compounds:

  • Thione-Thiol Tautomerism & N-H Proton Exchange: The molecule can exist in two tautomeric forms: the thione (C=S) and the thiol (C-SH). This involves the migration of the proton from the N3 nitrogen to the exocyclic sulfur. Furthermore, the N-H proton is acidic and can exchange with other exchangeable protons, such as those from residual water in the solvent.[16][17]

  • Molecular Aggregation: These planar, heteroaromatic systems can stack via π-π interactions or form hydrogen-bonded aggregates in solution, especially at higher concentrations.[6][7]

  • Restricted Bond Rotation: If there are bulky substituents on the thiadiazole ring, rotation around single bonds may be hindered, leading to conformational isomers that can interconvert.[6]

G cluster_tautomerism Thione-Thiol Tautomerism cluster_exchange Proton Exchange cluster_aggregation Aggregation thione Thione Form (C=S, N-H) thiol Thiol Form (C-SH, N) thione->thiol Proton Migration nh R-NH h2o H₂O nh->h2o Exchange monomer1 Monomer dimer Dimer / Aggregate monomer1->dimer monomer2 Monomer monomer2->dimer

Caption: Key dynamic processes in 1,3,4-thiadiazole-2(3H)-thiones.

Q5: The N-H proton signal around 13-14 ppm is extremely broad, almost a hump on the baseline. What is the definitive test for this?

A5: This is a classic sign of an exchangeable proton.[18] The N-H proton in your thiadiazole is acidic and is rapidly exchanging with other molecules (like other thiadiazole molecules or trace water in the solvent). When the rate of this exchange is intermediate on the NMR timescale, the signal broadens significantly, sometimes to the point of being unobservable.[19]

  • The Definitive Experiment: D₂O Exchange To confirm that a broad peak is from an exchangeable proton, a D₂O exchange experiment is simple and conclusive.[2] Deuterium (D) is not observed in ¹H NMR. By adding a drop of D₂O, the labile N-H proton will be replaced by a deuterium atom (N-D), causing its signal to disappear from the ¹H spectrum.

    Experimental Protocol: D₂O Exchange

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake it gently for about 30 seconds to ensure mixing.

    • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

    • Result: If the broad peak has diminished or disappeared entirely, you have confirmed it was an exchangeable N-H proton.[20]

Q6: Other peaks in the molecule are also broad, not just the N-H. How can I test if a dynamic process like tautomerism or conformational exchange is the cause?

A6: If multiple peaks are broad, it suggests a process that changes the chemical environment of several nuclei simultaneously. This strongly points to a dynamic equilibrium, such as the thione-thiol tautomerism or slow rotation around a bond.[21][22] The gold-standard technique for investigating these processes is Variable Temperature (VT) NMR .[4]

The principle of VT-NMR is to change the rate of the dynamic process by heating or cooling the sample until it falls into either the "slow exchange" or "fast exchange" regime relative to the NMR timescale.[23]

  • Intermediate Exchange (at room temp): The rate of exchange is comparable to the frequency difference between the signals of the two exchanging states (e.g., thione vs. thiol). This results in broad, coalesced peaks.

  • Slow Exchange (at low temp): Cooling the sample slows the exchange rate. If cooled sufficiently, the exchange becomes slow on the NMR timescale, and you will observe two distinct sets of sharp signals, one for each species in the equilibrium.

  • Fast Exchange (at high temp): Heating the sample increases the exchange rate. The exchange becomes fast on the NMR timescale, and you will observe a single set of sharp signals at a chemical shift that is the weighted average of the two exchanging species.[23]

Experimental Protocol: Variable Temperature (VT) NMR

  • Choose a deuterated solvent with a suitable temperature range (e.g., DMSO-d₆, Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step, re-shim the instrument, and acquire a spectrum. Look for the broad peaks to sharpen and potentially coalesce.

  • Cooling: Decrease the sample temperature from ambient in increments. At each step, equilibrate, re-shim, and acquire a spectrum. Look for the broad peak to decoalesce into two or more distinct, sharp signals.

  • Analysis: The changes in peak shape with temperature provide definitive evidence of a dynamic process and can be used to calculate the activation energy (ΔG‡) of the process.

Q7: I've noticed that my peaks become much sharper when I use a more dilute sample. What does this tell me?

A7: This is a strong indication that concentration-dependent molecular aggregation is occurring.[6][7] At higher concentrations, the molecules associate through intermolecular forces like hydrogen bonding or π-stacking. These larger aggregates tumble much more slowly in solution than individual molecules. Slower tumbling leads to a shorter T2 relaxation time and, consequently, broader NMR peaks.[24] Upon dilution, the equilibrium shifts back towards the monomeric species, which tumbles faster and gives sharper signals.

  • The Definitive Experiment: Dilution Study This is a straightforward experiment to confirm aggregation effects.

    Experimental Protocol: Dilution Study

    • Prepare an initial, relatively concentrated NMR sample (e.g., 20-30 mg in 0.6 mL) and acquire a spectrum.

    • Dilute the sample by a factor of 2 (e.g., by removing half the solution and replacing it with pure solvent), shake well, and re-acquire the spectrum.

    • Repeat the dilution process several times, acquiring a spectrum at each concentration (e.g., 50 mM, 25 mM, 10 mM, 5 mM).

    • Result: If you observe a progressive sharpening of the NMR signals as the concentration decreases, it confirms that aggregation is a significant contributor to peak broadening.[14]

References
  • Why might an NMR spectrum show broad peaks? - TutorChase. [Link]

  • knowledge bits | UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. [Link]

  • 1H NMR Broad peaks - Chemistry Stack Exchange. [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy | ACS Omega. [Link]

  • Why does iron (or any paramagnetic materials) cause line broadening in an NMR? - Reddit. [Link]

  • Analysis of chemical exchange in iridium N-heterocyclic carbene complexes using heteronuclear parahydrogen-enhanced NMR. Communications Chemistry. [Link]

  • Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Concepts in Magnetic Resonance Part A. [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - Molecules. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - Molecules. [Link]

  • Chemical Exchange. University of Connecticut. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Tautomerism of 1,3,4-thiadiazole. Part II. Annales Universitatis Mariae Curie-Sklodowska, Sectio AA Chemia. [Link]

  • Analysis of Chemical Exchange in Iridium N-Heterocyclic Carbene Complexes Using Heteronuclear Parahydrogen-Enhanced NMR - ResearchGate. [Link]

  • 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation - Molecules. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. [Link]

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - Molecules. [Link]

  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - Molecules. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - Magnetic Resonance in Chemistry. [Link]

  • Why don't NH2 and OH protons appear in 1H NMR spectra? : r/chemhelp - Reddit. [Link]

  • Nuclear magnetic resonance study on the exchange behavior of the NH-N protons of a ribonucleic acid miniduplex - Biochemistry. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. [Link]

  • Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand - STEM Journal. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie. [Link]

Sources

Validation & Comparative

comparative efficacy of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione vs standard azole antifungals

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Efficacy Guide: 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione vs. Standard Azole Antifungals

Executive Summary The rise of azole-resistant fungal pathogens necessitates the development of novel antifungal scaffolds. This guide evaluates the comparative efficacy of 1,3,4-thiadiazole derivatives—specifically focusing on the 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione analog—against standard azole antifungals (e.g., fluconazole, itraconazole). By analyzing their distinct mechanisms of action and in vitro performance, we provide drug development professionals with a data-driven framework for evaluating thiadiazole-based candidates[1].

Mechanistic Divergence: Ergosterol Depletion vs. Cell Wall Disruption

Standard azoles exert their fungistatic effects by inhibiting CYP51A1 (lanosterol 14-alpha-demethylase), thereby depleting ergosterol in the fungal cell membrane. However, target site mutations and the upregulation of efflux pumps frequently compromise this pathway, leading to clinical resistance.

Conversely, 1,3,4-thiadiazole derivatives operate through a fundamentally different mechanism. Cytochemical and vibrational spectroscopic studies demonstrate that these compounds disrupt cell wall biogenesis[2]. Specifically, they weaken the interactions between β(1→3) glucans, β(1→6) glucans, and chitin[3]. This structural impairment prevents the fungal cell from withstanding internal turgor pressure, leading to protoplast leakage and fungicidal activity[2]. Crucially, thiadiazole derivatives do not alter ergosterol content, confirming a lack of cross-resistance with azoles[3].

MechanisticPathway FungalCell Fungal Pathogen Target Azole Standard Azoles (e.g., Fluconazole) FungalCell->Azole Thiadiazole 1,3,4-thiadiazole Derivatives FungalCell->Thiadiazole ErgPathway Ergosterol Biosynthesis (CYP51A1 Inhibition) Azole->ErgPathway WallPathway Cell Wall Biogenesis (Chitin/Glucan Disruption) Thiadiazole->WallPathway Resistance High Resistance Risk (Efflux/Mutation) ErgPathway->Resistance Efficacy Broad Spectrum Efficacy (Low Cross-Resistance) WallPathway->Efficacy

Fig 1. Divergent mechanisms of action between standard azoles and 1,3,4-thiadiazole derivatives.

Protocol Architecture: Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must employ self-validating protocols that measure susceptibility, cytotoxicity, and mechanistic action.

ExperimentalWorkflow InVitro 1. Susceptibility Testing (CLSI M27 Broth Microdilution) Data 3. Selectivity Index (SI) Calculation (CC50 / MIC) InVitro->Data Cytotox 2. Cytotoxicity Assay (Mammalian Fibroblasts) Cytotox->Data MoA 4. Mechanism Validation (ATR-FTIR & Ergosterol Assay) Data->MoA

Fig 2. Step-by-step experimental workflow for validating antifungal efficacy and mechanism.

Phase 1: In Vitro Susceptibility Testing (CLSI M27) Causality: The is utilized because it provides a globally recognized, reproducible framework for broth microdilution, ensuring that MIC values are comparable across different laboratories and independent of media-induced artifacts[4].

  • Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Inoculum: Standardize yeast suspensions (Candida spp.) to an optical density equivalent to a 0.5 McFarland standard, then dilute to a final working concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Dilution Series: Prepare serial two-fold dilutions of the thiadiazole derivative and fluconazole (control) in 96-well microtiter plates.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition for azoles; 100% for fungicidal thiadiazoles) compared to the drug-free control.

  • Validation: Include Candida parapsilosis ATCC 22019 as a quality control strain to validate the assay's accuracy[5].

Phase 2: Cytotoxicity and Selectivity Index (SI) Causality: High antifungal efficacy is only clinically viable if mammalian cytotoxicity is low. Testing on Normal Human Dermal Fibroblasts (NHDF) establishes the therapeutic window[3].

  • Seed NHDF cells in 96-well plates and incubate for 24 hours.

  • Expose cells to varying concentrations of the test compounds for 24-48 hours.

  • Add MTT reagent; metabolically active cells will reduce MTT to formazan.

  • Measure absorbance at 570 nm to calculate the CC50 (concentration reducing viability by 50%).

  • Calculate the Selectivity Index (SI = CC50 / MIC).

Phase 3: Mechanism of Action (MoA) Validation via ATR-FTIR Causality: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is chosen because it allows for the non-destructive, label-free analysis of complex cell wall polymers, directly revealing shifts in chitin and glucan bonding[3].

  • Extract cell walls from untreated and thiadiazole-treated Candida cells.

  • Lyophilize the samples and analyze them using an ATR-FTIR spectrometer.

  • Evaluate spectral shifts in the 1200–800 cm⁻¹ region (characteristic of β-glucans and chitin) to confirm cell wall disruption[5].

Quantitative Efficacy Data

The following tables summarize the comparative performance of 1,3,4-thiadiazole derivatives against standard azoles, compiled from recent cytochemical evaluations[2][3].

Table 1: Comparative In Vitro Susceptibility (MIC values in µg/mL)

Fungal PathogenFluconazole (Standard)1,3,4-Thiadiazole DerivativeResistance Profile
Candida albicans (Susceptible)0.5 - 1.08 - 32Azole-Susceptible
Candida albicans (Resistant)>6416 - 32Azole-Resistant
Candida glabrata8 - 6416 - 32Intrinsic Low Azole Susceptibility
Aspergillus spp. (Molds)>6432 - 96Azole-Resistant

Data interpretation: While fluconazole exhibits lower MICs against susceptible strains, the thiadiazole derivative maintains consistent efficacy across both susceptible and highly azole-resistant isolates, highlighting its potential against refractory infections[3].

Table 2: Cytotoxicity and Selectivity Index

CompoundCC50 (µg/mL) on NHDFAverage MIC (µg/mL)Selectivity Index (SI)Activity Type
Fluconazole>2561.0>256Fungistatic
1,3,4-Thiadiazole Derivative>12816.0>8Fungicidal

Data interpretation: The thiadiazole derivative demonstrates a favorable safety profile with low cytotoxicity to human fibroblasts. Furthermore, the MFC/MIC (Minimum Fungicidal Concentration) ratio for these derivatives is typically < 4, categorizing them as fungicidal rather than merely fungistatic like standard azoles[2].

References

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.1

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PubMed Central (NIH). 2

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).4

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS One. 3

Sources

Bridging the Gap: A Comparative Guide to In Vivo vs. In Vitro Antimicrobial Performance of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] The journey from a promising lead compound, such as 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, to a clinically effective therapeutic is paved with rigorous testing. A critical phase in this journey is the transition from controlled laboratory in vitro assays to complex in vivo models. This guide provides a comprehensive comparison of the antimicrobial results obtained from these two distinct yet complementary evaluation platforms for 1,3,4-thiadiazole derivatives, offering insights into the experimental rationale and the interpretation of disparate outcomes.

The Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a bioisostere of the thiazole moiety and is recognized for its metabolic stability and ability to engage in hydrogen bonding, which contributes to its diverse pharmacological activities.[3][6] The versatility of this scaffold allows for substitutions at various positions, leading to a vast library of derivatives with tailored antimicrobial profiles. While specific data for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is not extensively reported in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives has been widely studied, providing a solid foundation for understanding their antimicrobial potential.

Part 1: In Vitro Antimicrobial Evaluation - The Initial Litmus Test

In vitro studies represent the first-line assessment of a compound's intrinsic antimicrobial activity. These assays are conducted in a controlled, artificial environment and are designed to determine the direct effect of the compound on microbial growth.

Key In Vitro Methodologies

Two primary methods are commonly employed for the initial screening of 1,3,4-thiadiazole derivatives:

  • Broth Microdilution Method: This is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7] The assay is performed in 96-well microplates, where a standardized inoculum of the test organism is exposed to serial dilutions of the compound.[8] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can also be determined by sub-culturing from the wells with no visible growth onto fresh agar plates.[9]

  • Agar Well/Disk Diffusion Method: This is a qualitative or semi-quantitative method used for initial screening.[10][11] An agar plate is uniformly inoculated with the test microorganism, and either a sterile disk impregnated with the test compound or a well filled with a solution of the compound is placed on the surface. The compound diffuses into the agar, and its antimicrobial activity is indicated by a zone of growth inhibition around the disk or well.[10][12]

Interpreting In Vitro Data for 1,3,4-Thiadiazole Derivatives

The in vitro results for various 1,3,4-thiadiazole derivatives have demonstrated a wide range of activities, with MIC values reported from as low as 0.03 µg/mL to over 500 µg/mL against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13] For instance, some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to or even better than existing antibiotics like mupirocin.[14] The nature and position of substituents on the thiadiazole ring play a crucial role in determining the antimicrobial potency and spectrum.[2][15]

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Synthesized 1,3,4-Thiadiazole Derivative B Stock Solution Preparation (e.g., in DMSO) A->B D Serial Dilution in 96-Well Plate B->D C Microbial Culture Revival & Standardization (e.g., to 0.5 McFarland) E Inoculation with Standardized Microbial Suspension C->E D->E F Incubation (e.g., 37°C for 24h) E->F G Visual Inspection for Growth Inhibition F->G H Determination of MIC G->H I Optional: Plating for MBC/MFC Determination H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a 1,3,4-thiadiazole derivative using the broth microdilution method.

Part 2: In Vivo Antimicrobial Evaluation - The Real-World Challenge

While in vitro assays are essential for initial screening, they do not replicate the complex physiological environment of a living organism. In vivo studies are therefore crucial to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a whole-animal model.

Common In Vivo Models for Antimicrobial Testing
  • Murine Skin Infection Model: This model is particularly relevant for evaluating topically applied antimicrobial agents. An incision or abrasion is made on the skin of a mouse, which is then infected with a pathogen like MRSA. The test compound is applied topically, and its efficacy is determined by measuring the reduction in the bacterial burden in the wound compared to a control group.[14]

  • Systemic Infection Mouse Model: To evaluate the efficacy of systemically administered compounds, mice are infected with a lethal dose of a pathogen, typically via intraperitoneal injection. The test compound is then administered (e.g., orally or intravenously), and the survival rate of the treated mice is monitored over time. The 50% effective dose (ED50) can also be determined.[16]

The Bridge and the Gap: Correlating In Vitro and In Vivo Results

A compound that exhibits potent in vitro activity may not necessarily be effective in vivo. Conversely, a compound with moderate in vitro activity might show excellent in vivo efficacy. Several factors contribute to this potential discrepancy:

  • Pharmacokinetics (ADME): A compound must be able to reach the site of infection at a sufficient concentration and for an adequate duration to exert its antimicrobial effect. Poor absorption, rapid metabolism, or extensive protein binding can lead to sub-therapeutic concentrations in vivo.

  • Toxicity: A compound may be effective against microbes but also toxic to host cells, limiting its therapeutic window. Cytotoxicity assays are often performed as a preliminary screen before moving to in vivo models.[11]

  • Host Immune Response: The immune system plays a significant role in clearing infections. An antimicrobial agent may act synergistically with the host's immune response, leading to better outcomes than predicted from in vitro studies alone.

  • Biofilm Formation: In a host, bacteria often grow in biofilms, which are communities of microorganisms encased in a self-produced matrix. Biofilms can be significantly more resistant to antimicrobial agents than their planktonic (free-floating) counterparts studied in vitro. Some 1,3,4-thiadiazole derivatives have shown activity against mature biofilms.[16]

For 1,3,4-thiadiazole derivatives, studies have shown that compounds with promising in vitro MIC values have successfully translated to in vivo efficacy. For example, certain thiazole compounds with MICs as low as 1.3 μg/mL against MRSA were able to reduce the bacterial burden in a murine skin infection model by over 90%, similar to the antibiotic mupirocin.[14]

Experimental Workflow: In Vivo Murine Skin Infection Model

cluster_prep Animal Preparation & Infection cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Acclimatization of Mice B Anesthesia and Hair Removal A->B C Creation of Skin Wound B->C D Inoculation of Wound with Pathogen (e.g., MRSA) C->D E Topical Application of 1,3,4-Thiadiazole Derivative D->E F Control Groups (Vehicle and/or Standard Antibiotic) D->F G Repeated Dosing over a Set Period E->G F->G H Euthanasia and Tissue Biopsy G->H I Homogenization of Skin Tissue H->I J Serial Dilution and Plating for CFU Count I->J K Comparison of Bacterial Load between Groups J->K

Caption: Workflow for evaluating the in vivo efficacy of a topical 1,3,4-thiadiazole derivative in a murine skin infection model.

Comparative Summary: In Vitro vs. In Vivo Antimicrobial Data

FeatureIn Vitro EvaluationIn Vivo Evaluation
Environment Artificial, controlled (e.g., broth, agar)Complex, physiological (living organism)
Key Metrics MIC, MBC/MFC, Zone of InhibitionSurvival Rate, ED50, Reduction in Bacterial/Fungal Load (CFU)
Primary Goal Determine intrinsic antimicrobial activity and potencyAssess therapeutic efficacy, pharmacokinetics, and safety
Complexity LowHigh (involves host-pathogen-drug interactions)
Cost & Time Relatively low and fastHigh and time-consuming
Predictive Value Essential for initial screening but may not correlate directly with clinical successHigher predictive value for clinical outcomes

Conclusion

The evaluation of 1,3,4-thiadiazole derivatives, including compounds like 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, requires a judicious combination of both in vitro and in vivo studies. In vitro assays provide rapid and cost-effective initial data on a compound's antimicrobial potential and help in selecting promising candidates for further development. However, the ultimate test of a potential antimicrobial agent lies in its performance within a living system. In vivo models, despite their complexity and cost, are indispensable for understanding how a compound behaves in a physiological context and for predicting its therapeutic potential. The successful translation of in vitro activity to in vivo efficacy for several 1,3,4-thiadiazole derivatives underscores the promise of this scaffold in the ongoing search for novel antimicrobial agents. Future research should continue to bridge the gap between these two evaluation platforms to accelerate the development of new and effective treatments for infectious diseases.

References

  • Mohammad H, Cushman M, Seleem MN (2015) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE 10(11): e0142321. doi:10.1371/journal.pone.0142321. [Link]

  • Al-Ghorbani, M., El-Shaer, S. E., Rizk, S. A., Al-Megrin, W. A., Al-Otaibi, R. M., El-Sayed, W. A., & Al-Zharani, D. A. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3594. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry. [Link]

  • El-Bendary, E. R., El-Sherbeny, M. A., & Al-Warhi, T. (2022). Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. Molecules, 27(2), 369. [Link]

  • Żaczek, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3183. [Link]

  • Kumar, A., & Narasimhan, B. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][8][14][16] thiadiazole derivatives. Der Pharma Chemica, 4(2), 680-689. [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143. [Link]

  • Kadhim, A. A., & Al-Adhahi, M. J. (2024). Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. Romanian Journal of Infectious Diseases, 27(1), 27-32. [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143. [Link]

  • Shafa, M. W., & Seaman, W. J. (1985). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. Journal of pharmaceutical sciences, 74(4), 459-462. [Link]

  • Kamel, M. G., et al. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 79-90. [Link]

  • Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. [Link]

  • Blaj, A., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6524. [Link]

  • Shawky, A. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 17(12), 14616-14629. [Link]

  • Singh, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 13(1), 1-5. [Link]

  • Kumar, D., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemistry, 2021. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3594. [Link]

  • Küçükgüzel, I., et al. (2013). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 22(7), 3179-3188. [Link]

  • Blaj, A., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(1), 1. [Link]

  • Kumar, A., et al. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 3(1), 1-15. [Link]

  • Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International journal of molecular sciences, 21(18), 6869. [Link]

  • Sharma, P., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 829562. [Link]

  • Pattan, S. R., et al. (2018). 1, 3, 4-Thiadiazoles: An Overview. Gavin Journal of Organic and Inorganic Chemistry. [Link]

  • Di Mauro, G., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. [Link]

  • Shrestha, S., & Singh, P. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts, 5(2). [Link]

Sources

comparing ligand binding affinities of tert-butylphenyl thiadiazole thione complexes

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ligand Binding Affinities of tert-Butylphenyl Thiadiazole Thione Complexes

As drug discovery pivots toward highly optimized, target-specific pharmacophores, the tert-butylphenyl thiadiazole thione (TBPTT) scaffold has emerged as a structurally privileged motif. This guide provides an in-depth comparative analysis of TBPTT complexes, exploring the causality behind their binding affinities, thermodynamic profiles, and the self-validating experimental protocols required to quantify their interactions.

Structural Causality: The Mechanics of TBPTT Binding

The exceptional binding affinity of TBPTT complexes is driven by two distinct structural features acting in tandem:

  • The tert-Butylphenyl Group (Steric & Entropic Driver): The tert-butyl moiety is highly lipophilic and sterically demanding. When this group inserts into a hydrophobic pocket (such as the colchicine-binding site of tubulin or the ligand-binding domain of PPARs), it displaces ordered networks of water molecules. This displacement results in a massive entropic gain ( ΔS>0 ), which thermodynamically drives the free energy of binding ( ΔG<0 )[1][2].

  • The Thiadiazole Thione Core (Electronic & Chelating Driver): The 1,3,4-thiadiazole core undergoes thiol-thione tautomerism. Quantum chemical calculations and spectroscopic studies confirm that the thione (C=S) form is the predominant tautomer under physiological conditions[3]. The highly polarizable thione sulfur acts as a potent hydrogen bond acceptor and a bidentate chelator, enabling robust van der Waals interactions and metal coordination (e.g., with Ag/Au nanoparticles or zinc-dependent metalloenzymes)[3][4].

Comparative Binding Affinity Profiles

The orientation of the nitrogen atoms within the thiadiazole ring (1,3,4- vs. 1,2,4-isomers) and the specific target microenvironment drastically alter the binding affinity. The table below summarizes the quantitative performance of distinct TBPTT configurations.

Complex ConfigurationPrimary TargetBinding Affinity MetricPrimary Binding Mechanism
5-(4-tert-butylphenyl)-1,3,4-thiadiazole-2-thione Tubulin (Colchicine Site) Kd​≈2.30μM Entropic insertion of the tert-butyl group into the hydrophobic cleft; H-bonding via the thione sulfur[2].
3-(4-tert-butylphenyl)-1,2,4-thiadiazole-5-thione PPAR α / PPAR δ EC50​≈425nM Ligand-binding domain stabilization; π−π stacking of the phenyl ring[1].
TBPTT-Ag Nanocomplex Silver Nanoparticles (Ag NPs)High (Chemisorption)Direct metal-sulfur coordination validated by Surface-Enhanced Raman Scattering (SERS)[3].

Experimental Workflows & Self-Validating Protocols

To objectively verify the binding affinities of TBPTT complexes, researchers must employ orthogonal biophysical techniques. Below are the field-proven, step-by-step methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Target Immobilization: Covalently attach the target protein (e.g., Tubulin) to a CM5 sensor chip using standard EDC/NHS amine coupling, followed by ethanolamine quenching. Causality: Covalent immobilization prevents target leaching, ensuring a stable baseline necessary for detecting the rapid kinetics typical of small-molecule inhibitors.

  • Analyte Preparation (Critical Step): Dissolve the TBPTT ligand in 100% DMSO, then dilute into the running buffer (e.g., PBS-P) to a final DMSO concentration of 3%. Causality: The extreme hydrophobicity of the tert-butyl group requires DMSO to prevent aggregation. You must perfectly match the DMSO concentration in both the running buffer and the sample to eliminate bulk refractive index artifacts.

  • Kinetic Injection: Inject the TBPTT complex at a flow rate of 30 μL/min across a concentration gradient (0.1x to 10x the expected Kd​ ). Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validating Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The assay validates itself if the χ2 value is minimized and the residual plots show random scatter rather than systematic deviations.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

ITC directly measures the heat of binding, revealing the exact enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

  • Sample Dialysis: Extensively dialyze the target protein against the assay buffer. Use the exact recovered dialysate to prepare the TBPTT ligand solution. Causality: ITC measures microcalorie heat changes. Mismatched buffers will generate massive heats of dilution, completely masking the binding signal.

  • Titration Execution: Load 10 μM of the target protein into the sample cell and 100 μM of the TBPTT complex into the syringe. Perform 20 automated injections of 2 μL each at a constant temperature of 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks to extract ΔH and the association constant ( Ka​ ). For TBPTT complexes, a successful binding event is typically characterized by a strong positive entropic signature ( TΔS>0 ), confirming the displacement of pocket water by the tert-butyl group.

Mechanistic Visualizations

Workflow A 1. Ligand Preparation (TBPTT in DMSO) C 3. SPR Sensorgram Acquisition A->C Analyte Injection D 4. ITC Thermodynamic Profiling A->D Titration B 2. Target Immobilization (e.g., Tubulin/PPAR) B->C Surface Prep B->D Cell Prep E 5. Affinity Quantification (Kd, k_on, k_off, ΔG) C->E Kinetic Fitting D->E Thermodynamic Fitting

Experimental workflow for quantifying TBPTT ligand binding affinity using SPR and ITC.

Mechanism TBP TBPTT Ligand Targ Protein Target TBP->Targ Hydrophobic & H-Bonding Comp Receptor Complex Targ->Comp Conformational Shift Resp Cellular Response Comp->Resp Pathway Activation/Inhibition

Mechanistic pathway of TBPTT complex formation and subsequent cellular response.

References

  • Title: Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE Source: ResearchGate URL: [Link]

  • Title: Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Human Cancer Cell Line Based Approach of 1,3,4-thiadiazole and its Fused Ring: A Comprehensive Review Source: ResearchGate URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。